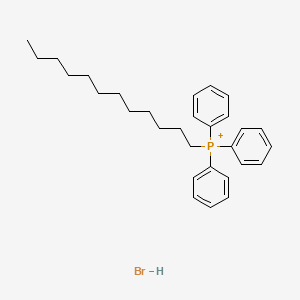
Bismuth(III) molybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(III) molybdate is a compound composed of bismuth, molybdenum, and oxygen. It is known for its excellent catalytic properties, particularly in the selective oxidation and ammoxidation of hydrocarbons. This compound has been extensively studied and utilized in various industrial applications due to its high selectivity and activity .
Preparation Methods
Bismuth(III) molybdate can be synthesized through several methods, including:
Co-precipitation: This is the most popular method, where bismuth and molybdenum precursors are mixed in an aqueous solution, followed by precipitation and calcination.
Solid-state reaction: This involves mixing solid bismuth and molybdenum compounds, followed by heating at high temperatures to form the desired product.
Sol-gel method: This technique involves the formation of a gel from a solution containing bismuth and molybdenum precursors, followed by drying and calcination.
Hydrothermal synthesis: This method involves reacting bismuth and molybdenum precursors in a high-pressure, high-temperature aqueous solution.
Chemical Reactions Analysis
Bismuth(III) molybdate undergoes various chemical reactions, including:
Oxidation: It is widely used as a catalyst for the selective oxidation of hydrocarbons, such as propylene to acrolein.
Ammoxidation: This reaction involves the conversion of hydrocarbons to nitriles in the presence of ammonia.
Substitution: This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed from these reactions are acrolein, acrylonitrile, and other valuable industrial chemicals .
Scientific Research Applications
Bismuth(III) molybdate has a wide range of scientific research applications, including:
Catalysis: It is extensively used as a catalyst in the selective oxidation and ammoxidation of hydrocarbons.
Energy storage: This compound has been explored for use in high-performance asymmetric supercapacitors due to its excellent electrochemical properties.
Environmental remediation: It has been investigated for its photocatalytic activity in the degradation of organic pollutants.
Material science: This compound is studied for its unique structural and electronic properties, making it a candidate for various advanced material applications.
Mechanism of Action
The mechanism by which bismuth(III) molybdate exerts its catalytic effects involves the activation of oxygen molecules on its surface, which then participate in the oxidation of hydrocarbons. The compound’s structure allows for the efficient transfer of electrons, facilitating the catalytic process . The molecular targets and pathways involved include the activation of oxygen and the formation of reactive oxygen species, which are crucial for the oxidation reactions .
Comparison with Similar Compounds
Bismuth(III) molybdate is often compared with other metal molybdates, such as:
Cobalt molybdate: Known for its use in hydrodesulfurization catalysts.
Nickel molybdate: Used in hydrogenation and hydrocracking catalysts.
Iron molybdate: Employed in the oxidation of methanol to formaldehyde.
This compound stands out due to its high selectivity and activity in the oxidation and ammoxidation of hydrocarbons, making it a preferred choice for these reactions .
Properties
Molecular Formula |
Bi2Mo3O12 |
|---|---|
Molecular Weight |
897.8 g/mol |
IUPAC Name |
bis[(dioxo(oxobismuthanyloxy)molybdenio)oxy]-dioxomolybdenum |
InChI |
InChI=1S/2Bi.3Mo.12O |
InChI Key |
NJCRYJVCAARZQB-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo](=O)(O[Mo](=O)(=O)O[Bi]=O)O[Mo](=O)(=O)O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)




![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)




